
5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and general knowledge about the structure of thiadiazoles. The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2). The compound also contains a 1,3-thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . This thiazole ring is substituted with two phenyl groups (C6H5) at the 4 and 5 positions .Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a part of a broader category of thiophene and thiazole derivatives that have been synthesized and studied for various applications, particularly in the field of medicinal chemistry and materials science. These compounds, including thiophene-2-carboxamide derivatives, have been explored for their potential anticancer activities, photophysical properties, and as precursors for further chemical modifications.
Anticancer Activity : Thiophene-2-carboxamide derivatives have been synthesized and tested for in vitro cytotoxicity. These compounds exhibit inhibitory activity against several cancer cell lines, highlighting their potential as anticancer agents. The presence of a thiazolidinone ring or thiosemicarbazide moiety in their structures seems to enhance their activity, suggesting that modifications to the thiophene-2-carboxamide core can influence their biological properties (Atta & Abdel‐Latif, 2021).
Photophysical Properties : The solvent effect on the absorption and fluorescence spectra of similar carboxamides has been studied, providing insights into their electronic structure and the influence of solvent polarity on their photophysical behavior. Such studies are crucial for the development of materials with specific optical properties for applications in sensors and optoelectronics (Patil et al., 2011).
Antimicrobial Activity : The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antibacterial and antifungal activities. This demonstrates the compound's role as a precursor in developing new antimicrobial agents, which is critical given the rising antibiotic resistance (Sowmya et al., 2018).
Material Science Applications : The study of novel arylazothiazole disperse dyes containing selenium, derived from thiophene-based compounds, for dyeing polyester fibers reveals the application of these compounds in the textile industry. Their efficient dyeing properties, along with antimicrobial and antitumor activities, showcase their versatility in creating functional fabrics (Khalifa et al., 2015).
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, such as oprea1_838269, exhibit a wide range of biological activities . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Oprea1_838269.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
It is known that the physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, resemble those of pyridine and pyrimidine . These properties may influence the action of Oprea1_838269 in different environments.
Propriétés
IUPAC Name |
5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS2/c21-16-12-11-15(25-16)19(24)23-20-22-17(13-7-3-1-4-8-13)18(26-20)14-9-5-2-6-10-14/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWKNPDVSNAOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)


![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)
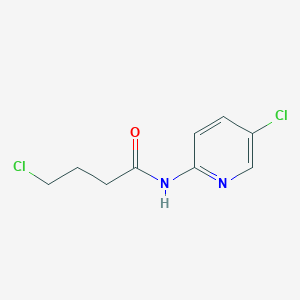
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)
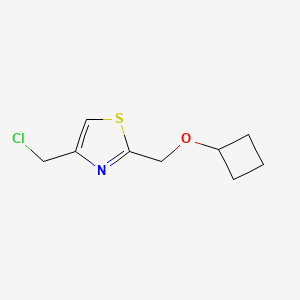
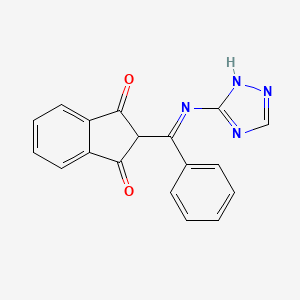
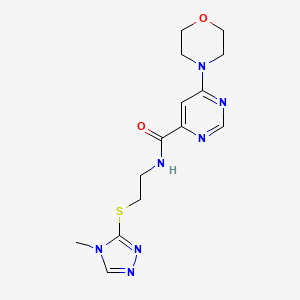
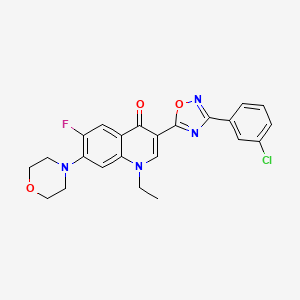
![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)
![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)